
N-acetyl-beta-d-glucosamine phenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-beta-d-glucosamine phenylisothiocyanate is a chemical compound with the empirical formula C15H18N2O6S and a molecular weight of 354.38 g/mol . This compound is a derivative of N-acetylglucosamine, which is an amide derivative of the monosaccharide glucose . It is significant in several biological systems and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-beta-d-glucosamine phenylisothiocyanate typically involves the reaction of N-acetyl-beta-d-glucosamine with phenylisothiocyanate. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where chitinase enzymes are used to convert chitin (a natural polymer found in the exoskeletons of crustaceans) into N-acetylglucosamine, which is then reacted with phenylisothiocyanate . This method is environmentally friendly and offers high yields.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-beta-d-glucosamine phenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-acetyl-beta-d-glucosamine phenylisothiocyanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-acetyl-beta-d-glucosamine phenylisothiocyanate involves its interaction with specific molecular targets and pathways. . This modification can regulate the activity of enzymes and transcription factors, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-acetyl-beta-d-glucosaminidase: An enzyme that breaks down N-acetylglucosamine.
Uniqueness
N-acetyl-beta-d-glucosamine phenylisothiocyanate is unique due to its phenylisothiocyanate group, which allows it to form neoglycoproteins and other complex molecules. This makes it valuable in research and industrial applications where specific modifications and interactions are required .
Properties
Molecular Formula |
C15H20N2O6S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
isothiocyanatobenzene;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6.C7H5NS/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;9-6-8-7-4-2-1-3-5-7/h4-8,10,12-14H,2H2,1H3,(H,9,11);1-5H/t4-,5-,6-,7-,8-;/m1./s1 |
InChI Key |
RAZLJXLFJDLGCW-TVLNMICESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O.C1=CC=C(C=C1)N=C=S |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.C1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
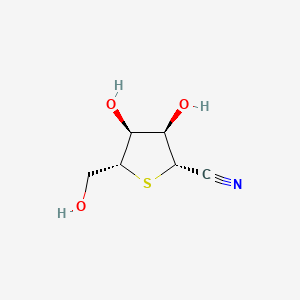
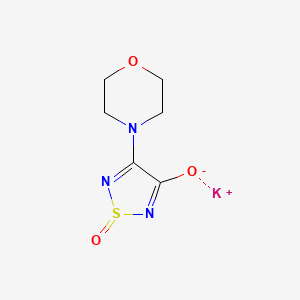
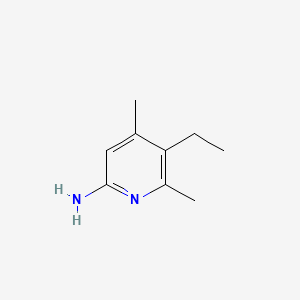
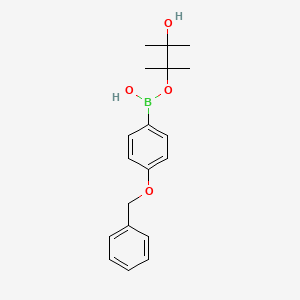
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

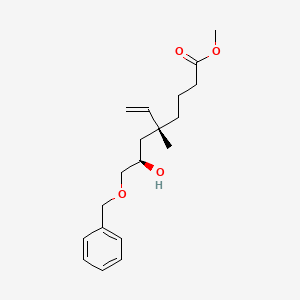
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)


